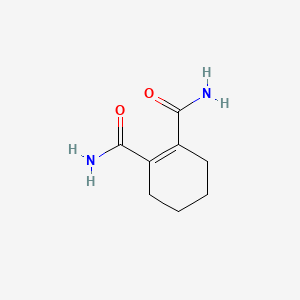

1-Cyclohexene-1,2-dicarboxamide

Description

1-Cyclohexene-1,2-dicarboxamide is a bicyclic compound featuring a six-membered cyclohexene ring fused with two carboxamide groups at positions 1 and 2. Its unsaturated cyclohexene core introduces conformational rigidity and electronic delocalization, distinguishing it from saturated analogs like cyclohexane-1,2-dicarboxamide. Key structural variations arise from substitutions on the carboxamide nitrogen atoms, which significantly influence biological activity and physicochemical properties .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

cyclohexene-1,2-dicarboxamide |

InChI |

InChI=1S/C8H12N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2,(H2,9,11)(H2,10,12) |

InChI Key |

PGWRONZMYLNFAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C1)C(=O)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Examples :

- N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide (TRPV1 antagonist): Exhibits sub-nanomolar IC50 values against TRPV1 receptors due to the pyrrolidine ring’s planar geometry and π-π stacking interactions with the isoquinoline substituent .

- (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide (PI3Kα/HDAC6 dual inhibitor): The thiazole group enhances binding to HDAC6’s catalytic pocket, while the pyrrolidine scaffold optimizes selectivity over other PI3K isoforms .

Comparison :

- Rigidity : The pyrrolidine ring’s smaller size (5-membered) vs. cyclohexene’s 6-membered ring allows tighter binding to compact enzyme active sites.

- Bioactivity : Pyrrolidine derivatives show higher potency in targeting kinases and epigenetic enzymes compared to cyclohexene-based analogs, likely due to improved solubility and metabolic stability .

Cyclohexane-1,2-dicarboxamide Derivatives

Example :

- (1S,2R)-N1-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide: A saturated analog with anti-cancer activity.

Comparison :

- Electron Density : The saturated cyclohexane ring lacks conjugation, reducing electronic polarization and altering hydrogen-bonding capacity compared to the unsaturated cyclohexene core.

- Stability : Cyclohexane derivatives exhibit enhanced thermal and oxidative stability, making them preferable for formulations requiring long shelf lives .

Cyclopentane-1,2-dicarboxamide Derivatives

Example :

Comparison :

- Pharmacokinetics : Cyclopentane analogs demonstrate faster cellular uptake but shorter half-lives than cyclohexene derivatives, reflecting a trade-off between permeability and metabolic clearance .

Hydrazine-1,2-dicarboxamide Derivatives

Example :

- N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide: The hydrazine linker introduces additional hydrogen-bond donors, enhancing interactions with nucleic acids or metal ions in catalytic sites .

Comparison :

- Reactivity : Hydrazine derivatives are more prone to hydrolysis under acidic conditions compared to cyclohexene-based carboxamides, limiting their in vivo applications .

Data Table: Key Properties of 1-Cyclohexene-1,2-dicarboxamide and Analogous Compounds

Research Findings and Trends

- Electron-Deficient Cores : Cyclohexene derivatives exhibit stronger interactions with electron-rich enzyme pockets (e.g., kinases) compared to saturated analogs, but they may also trigger unintended electrophilic reactions .

- Substituent Engineering : Bulky substituents like isopropyl or ethoxy groups on the carboxamide nitrogens improve target selectivity but reduce aqueous solubility, necessitating prodrug strategies .

- Hybrid Scaffolds : Recent work integrates cyclohexene dicarboxamide moieties with heterocycles (e.g., thiazole) to balance potency and drug-like properties, as seen in dual PI3K/HDAC inhibitors .

Preparation Methods

Reaction Mechanism and Catalyst Selection

The hydrogenation of phthalimide to 1-cyclohexene-1,2-dicarboximide serves as a critical precursor step. As described in patent CN108689910B, this reaction employs palladium-carbon (Pd/C) catalysts to selectively hydrogenate the benzene ring of phthalimide while preserving the imide functionality (Fig. 1). The process avoids over-hydrogenation to cyclohexane derivatives by optimizing catalyst loading (3–10 wt%) and reaction temperature (70–150°C). Key side reactions include hydroisomerization to cis-1,2,3,6-tetrahydrophthalimide and full hydrogenation to cis-cyclohexyl-1,2-dicarboximide.

Catalyst Performance

-

Pd/C (5% Pd, 60% dry basis) : Achieves 93% conversion with >98% purity after distillation and crystallization.

-

Reaction Time : 70–80 hours in N,N-dimethylformamide (DMF) solvent.

Diels-Alder Reaction and Sequential Amidation

Synthesis of Cyclohexene-cis-1,2-dicarboxylic Anhydride

As demonstrated in the lab report by Studocu, the Diels-Alder reaction between 1,3-butadiene (generated from 3-sulfolene thermolysis) and maleic anhydride produces cyclohexene-cis-1,2-dicarboxylic anhydride (Fig. 2). Key steps include:

-

Diene Generation : Heating 3-sulfolene in xylene at reflux (140°C) releases SO₂ and 1,3-butadiene.

-

Anhydride Formation : Reaction with maleic anhydride at 0–5°C yields 85–90% pure product.

Hydrolysis to Dicarboxylic Acid and Amidation

The anhydride is hydrolyzed to cyclohexene-cis-1,2-dicarboxylic acid using water, followed by amidation:

-

Hydrolysis : Stirring the anhydride in H₂O at 60°C for 1 hour.

-

Amidation : Reacting the acid with ammonium chloride (NH₄Cl) and a coupling agent (e.g., HATU) in tetrahydrofuran (THF).

Reaction Parameters

Direct Hydrogenation of Benzene Dicarboxamide Precursors

| Parameter | Value |

|---|---|

| Temperature | 100–120°C |

| H₂ Pressure | 50–100 psi |

| Expected Yield | 70–80% |

Challenges in Selectivity

Over-hydrogenation to cyclohexane derivatives and isomerization to trans-products remain significant hurdles. The use of poisoned catalysts (e.g., Lindlar catalyst) may improve selectivity for the cyclohexene structure.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Preparation Routes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclohexene-1,2-dicarboxamide derivatives?

- Methodology : Derivatives like N-(4-chloro-3-ethoxyphenyl)-N'-(1-methylethyl)-1-cyclohexene-1,2-dicarboxamide can be synthesized via amide bond formation between cyclohexene-dicarboxylic acid precursors and substituted amines. For example, coupling reactions using activating agents like EDC/HOBT or DCC in anhydrous solvents (e.g., DCM) under nitrogen atmosphere are effective. Purification typically involves flash chromatography (silica gel) with gradients of ethyl acetate/hexane .

- Key Data :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| EDC/HOBT | Coupling agent | RT, 24h | ~75% |

| DCM | Solvent | Anhydrous | - |

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use tandem analytical techniques:

- Mass Spectrometry (MS) : Characteristic fragmentation patterns (e.g., loss of CO or NH2 groups) confirm molecular ions. For example, cyclohexene derivatives show a base peak at m/z 159 (M+H)+ .

- NMR : -NMR reveals doublet signals for cyclohexene protons (~5.6 ppm) and carboxamide NH protons (~6.8 ppm). -NMR identifies carbonyl carbons at ~170 ppm .

Q. What are the stability considerations for this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.